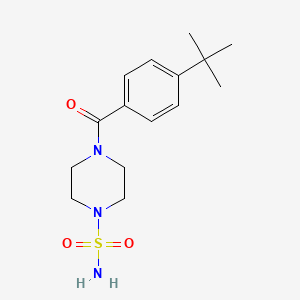
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide, also known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBP is a sulfonamide derivative of piperazine that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide is not well understood. However, studies have shown that 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide may exert its biological activities through the inhibition of enzymes, such as carbonic anhydrase. 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has also been shown to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide can inhibit the growth of cancer cells and fungi. 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has also been shown to exhibit antibacterial activity against various bacterial strains. In addition, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes, including acid-base balance, respiration, and bone resorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has several advantages for lab experiments, including its ease of synthesis, stability, and low cost. However, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide. One direction is the development of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide derivatives with improved biological activities and physicochemical properties. Another direction is the study of the mechanism of action of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide, which may provide insights into its biological activities. Furthermore, the potential applications of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide in various fields, including medicinal chemistry, materials science, and environmental science, warrant further investigation.
Métodos De Síntesis
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide can be synthesized using different methods, including the reaction of 4-tert-butylbenzoyl chloride with piperazine followed by the reaction with sulfonamide. Another method involves the reaction of 4-tert-butylbenzoyl isocyanate with piperazine followed by the reaction with sulfonamide. Both methods produce 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide as a white crystalline solid with a melting point of 220-222°C.
Aplicaciones Científicas De Investigación
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has also been studied as a potential inhibitor of carbonic anhydrase, an enzyme that plays a role in various physiological processes. In materials science, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been used as a photo-initiator in the synthesis of polymers. In environmental science, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been studied as a potential water treatment agent due to its ability to adsorb heavy metal ions.
Propiedades
IUPAC Name |
4-(4-tert-butylbenzoyl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2,3)13-6-4-12(5-7-13)14(19)17-8-10-18(11-9-17)22(16,20)21/h4-7H,8-11H2,1-3H3,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZZMXCJCUNYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)
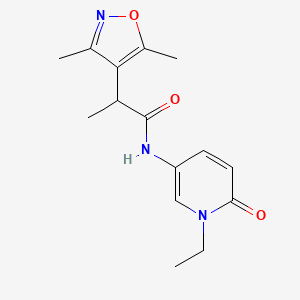
![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
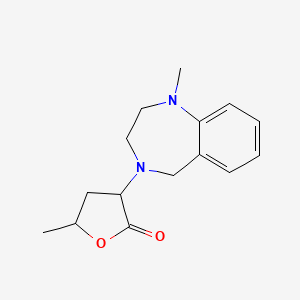
![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
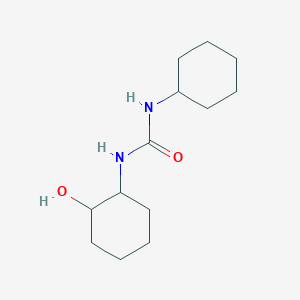
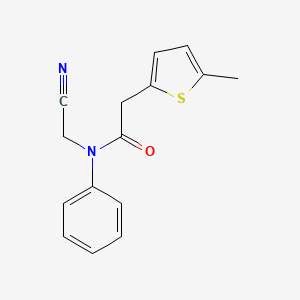
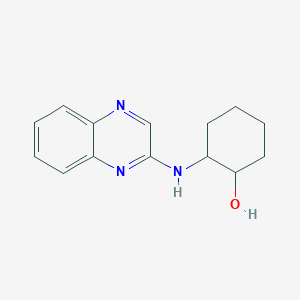
![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)